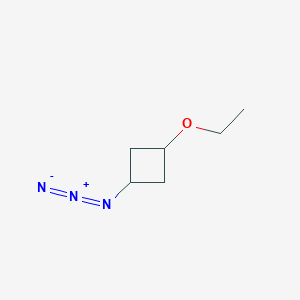

1-Azido-3-ethoxycyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azido-3-ethoxycyclobutane (AECB) is a cyclic organic compound that has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. AECB is an azide-containing compound and is composed of a cyclobutane ring with an ethoxy substituent and an azido group. It is an important synthetic intermediate in the synthesis of various compounds, including those used in medicinal chemistry, materials science, and biochemistry. AECB is also known as 1-azido-3-ethoxy-cyclobutane, 1-azido-3-ethoxy-cyclopentane, or 1-azido-3-ethoxy-cyclopent-3-ene.

科学的研究の応用

Click Chemistry Applications

One significant application of azide-functionalized compounds is in the realm of click chemistry, a versatile and efficient chemical synthesis technique. For example, the synthesis of PtIV-biomolecule conjugates through click chemistry utilizes an azide-functionalized complex suitable for coupling with biological carriers, demonstrating its potential in drug targeting and delivery strategies (Gabano, Ravera, Tinello, & Osella, 2015). This method shows how azides can be exploited for selective targeting of conjugates toward tumor cells, indicating a pathway for the use of 1-Azido-3-ethoxycyclobutane in similar biomedical applications.

Solid Phase Peptide Synthesis

Azides are also utilized in solid phase peptide synthesis, as demonstrated by the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, resulting in 1H-[1,2,3]-triazoles incorporated into peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002). This method highlights the role of azide compounds in modifying peptides, suggesting potential applications of 1-Azido-3-ethoxycyclobutane in peptide and protein engineering.

Synthesis of Highly Substituted 2H-Azirines

Furthermore, azides are key intermediates in the synthesis of other nitrogen-containing heterocycles, such as 2H-azirines. The transformation of phenacyl azides into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates, followed by thermolysis to yield 3-aroyl-2-ethoxycarbonyl-2-methyl-2H-azirines, showcases the utility of azides in synthesizing complex nitrogenous organic compounds (Patonay, Jekő, & Juhász-Tóth, 2008). This process illustrates the potential applications of 1-Azido-3-ethoxycyclobutane in generating novel organic compounds with significant biological or materials science applications.

作用機序

Target of Action

Azido compounds, such as azidothymidine , often target nucleic acid synthesis pathways in cells. They can interfere with DNA replication, making them potentially useful as antimicrobial or antiviral agents .

Mode of Action

Azido compounds can be incorporated into growing DNA chains during replication. The azido group prevents the addition of further nucleotides, effectively terminating DNA synthesis .

Biochemical Pathways

The primary pathway affected by azido compounds is DNA synthesis. By inhibiting this process, they can prevent the replication of cells or viruses .

Pharmacokinetics

The pharmacokinetics of azido compounds can vary widely depending on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability and effectiveness .

Result of Action

The inhibition of DNA synthesis by azido compounds can lead to cell death or the prevention of viral replication. This makes them potentially useful in treating bacterial infections or diseases caused by viruses .

Action Environment

The action of azido compounds can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect their stability and reactivity .

特性

IUPAC Name |

1-azido-3-ethoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-10-6-3-5(4-6)8-9-7/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOPWGYQRGOHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)

![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)